methyl 6-bromo-2H-chromene-8-carboxylate
Description
Overview of Chromene Heterocyclic Scaffolds in Organic Chemistry and Chemical Biology
The chromene ring system, a fusion of a benzene (B151609) and a pyran ring, is a structural motif prevalent in a vast array of natural products and synthetic compounds. researchgate.netmdpi.comeurekaselect.com This prevalence is a direct reflection of its broad spectrum of biological activities. tandfonline.combenthamdirect.comorientjchem.org Chromene derivatives are recognized for their diverse pharmacological properties, which has made them a focal point for medicinal chemists. ekb.egontosight.airesearchgate.net
The inherent versatility of the chromene scaffold allows for extensive structural modifications, enabling the synthesis of large libraries of compounds for biological screening. rsc.orgsemanticscholar.org Researchers have successfully developed numerous synthetic methodologies to access functionalized 2H-chromenes, highlighting the adaptability of this framework to various chemical transformations. researchgate.netacs.orgmsu.edu
Table 1: Reported Biological Activities of Chromene Derivatives
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Immunology |
| Antiviral | Infectious Diseases |
| Antioxidant | Various |
| Anticoagulant | Hematology |
| Neuroprotective | Neurology |
This table is a representation of activities reported for the general class of chromene derivatives.
Significance of Brominated Chromene Derivatives in Chemical Synthesis and Mechanistic Studies
The introduction of a bromine atom onto the chromene scaffold, as seen in methyl 6-bromo-2H-chromene-8-carboxylate, is a strategic decision rooted in fundamental principles of organic and medicinal chemistry. Bromine, as a halogen, imparts significant changes to the electronic and steric properties of a molecule. tethyschemical.comazom.comwikipedia.org
In chemical synthesis, brominated heterocycles are highly valued as versatile intermediates. researchgate.net The carbon-bromine bond is amenable to a wide range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful tools for constructing complex molecular architectures. acs.org This reactivity allows for the late-stage functionalization of the chromene core, providing access to a diverse set of derivatives for structure-activity relationship (SAR) studies. rsc.org
From a mechanistic perspective, the presence of bromine can influence reaction pathways and rates. nih.govnih.govnih.govelsevierpure.comresearchgate.net Its electron-withdrawing nature can activate or deactivate specific positions on the aromatic ring towards electrophilic or nucleophilic attack. Furthermore, the study of brominated compounds provides insights into reaction mechanisms, such as those involving radical intermediates. khanacademy.orgpressbooks.publibretexts.org In medicinal chemistry, brominated compounds have been explored for their potential to enhance the potency and selectivity of drug candidates. bsef.comnih.gov
Importance of Carboxylate Functionality in Chromene-Based Molecular Design
The carboxylate group is one of the most important functional groups in the design of pharmaceuticals and biologically active molecules. ontosight.airesearchgate.netnumberanalytics.com Its presence in this compound suggests a deliberate design choice to modulate the compound's physicochemical properties.
The carboxylate moiety can significantly influence a molecule's solubility, a critical factor for bioavailability. researchgate.net It can also participate in hydrogen bonding and ionic interactions, which are often crucial for the binding of a molecule to its biological target, such as an enzyme or receptor. ontosight.ai The ability to form salts can also be exploited to improve a compound's formulation properties. researchgate.net
However, the presence of a carboxylic acid can also present challenges, such as reduced metabolic stability or limited passive diffusion across biological membranes. nih.gov The ester form, as in this compound, is often employed as a strategy to mask the acidic proton, potentially improving membrane permeability and metabolic stability. This ester can then be hydrolyzed in vivo to the active carboxylic acid.
Rationale for Focused Research on this compound
The specific combination of a 2H-chromene core, a bromine atom at the 6-position, and a methyl carboxylate at the 8-position in a single molecule provides a compelling rationale for dedicated research. This unique arrangement of functional groups suggests a compound that could serve as a versatile building block for the synthesis of more complex molecules with potential biological activity. The bromine atom offers a handle for further chemical modification, while the carboxylate group can influence its pharmacokinetic profile and target interactions. The specific substitution pattern may also lead to novel biological activities not yet observed in other chromene derivatives.
Scope and Objectives of the Research Investigation
Given the foundational knowledge of its constituent parts, a research investigation into this compound would likely encompass the following objectives:
Synthesis and Characterization: Development of an efficient and scalable synthetic route to the target compound, followed by comprehensive spectroscopic and analytical characterization to confirm its structure and purity.
Chemical Reactivity Studies: Exploration of the reactivity of the bromine and carboxylate functionalities to establish its utility as a synthetic intermediate. This would involve subjecting the compound to various reaction conditions, including cross-coupling and hydrolysis reactions.
Biological Screening: Evaluation of the compound's biological activity across a range of relevant assays, guided by the known pharmacological profiles of chromene derivatives. This could include screening for anticancer, antimicrobial, and anti-inflammatory properties.
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a focused library of analogues derived from this compound to understand how structural modifications impact its biological activity.
The pursuit of these objectives will provide a comprehensive understanding of this novel compound and its potential contributions to the fields of organic synthesis and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 6-bromo-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)9-6-8(12)5-7-3-2-4-15-10(7)9/h2-3,5-6H,4H2,1H3 |
InChI Key |
CKDULINQQLDEHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCC=C2)Br |
Origin of Product |
United States |
Theoretical and Computational Chemistry Investigations of Methyl 6 Bromo 2h Chromene 8 Carboxylate
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The study of a molecule's electronic structure is fundamental to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For methyl 6-bromo-2H-chromene-8-carboxylate, an FMO analysis would map the electron density of these orbitals across the chromene core, the bromo substituent, and the carboxylate group. This would reveal the most likely sites for nucleophilic and electrophilic attack.
Detailed FMO studies specifically for this compound have not been identified in published literature.
Conformational Analysis and Molecular Geometry Optimization
Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. By calculating the potential energy associated with different spatial orientations—particularly rotations around single bonds—researchers can locate the lowest energy conformer, which is the most probable structure of the molecule under normal conditions.
Molecular geometry optimization is the computational process of finding this minimum energy structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Key parameters would include the planarity of the bicyclic chromene ring system and the orientation of the methyl carboxylate group relative to the ring. Such studies confirm that the optimized geometry represents a true energy minimum on the potential energy surface.
Specific conformational analyses and geometry optimization data for this compound are not available in the reviewed scientific literature.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio)
Quantum chemical calculations are the cornerstone of modern computational chemistry, allowing for the precise determination of molecular properties. Methods like ab initio and Density Functional Theory (DFT) solve the Schrödinger equation (or a simplified form of it) to describe the electronic behavior of a molecule. DFT, in particular, is widely used for its balance of accuracy and computational efficiency. These calculations underpin many other forms of analysis, including FMO, geometry optimization, and the prediction of spectroscopic properties.
While these methods are standard in chemical research, specific DFT or ab initio studies detailing the quantum chemical properties of this compound have not been published.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
A significant application of quantum chemical calculations is the prediction of a molecule's spectra. By simulating the molecule's response to electromagnetic radiation, these methods can generate theoretical spectra that aid in the interpretation of experimental data.
NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts (¹H and ¹³C) for each atom, helping to assign signals in experimental NMR spectra.
IR (Infrared): Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. These predicted frequencies correspond to absorption peaks and can be used to identify functional groups.
UV-Vis (Ultraviolet-Visible): By calculating the energies of electronic transitions (often from HOMO to LUMO), the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum can be predicted.
No specific computational predictions for the NMR, IR, or UV-Vis spectra of this compound are available in the current literature.
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate. For this compound, this could involve studying its synthesis or its reactivity with other molecules, providing a detailed, step-by-step understanding of bond-breaking and bond-forming events.
Published computational studies on the reaction mechanisms and transition states involving this compound could not be located.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery, as it helps identify how a potential drug molecule might interact with a biological target. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. For this compound, docking studies would be used to screen its potential against various protein targets, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.
While some sources allude to the existence of computational docking studies for this compound, the specific data, target proteins, and detailed findings are not provided in the accessible public literature. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physical properties (QSPR). These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and then using regression analysis to create a mathematical equation that predicts the activity or property. A predictive QSAR/QSPR model can then be used to estimate the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced properties.
To conduct a QSAR/QSPR study, data from a series of related compounds is required. No such studies focused on or including this compound are available in the scientific literature.
Supramolecular Assembly and Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)
The supramolecular assembly of this compound in the solid state is governed by a network of non-covalent interactions. Understanding these interactions is crucial for crystal engineering and predicting the physicochemical properties of the material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
The Hirshfeld surface itself is generated by mapping the normalized contact distance (dnorm). This surface visually represents intermolecular contacts: red regions indicate contacts shorter than the van der Waals radii sum and represent close interactions, white regions denote contacts around the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.
The primary intermolecular interactions anticipated for this compound include:
Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O interactions are expected to be prevalent. The oxygen atoms of the carboxylate group and the chromene ring can act as acceptors for hydrogen atoms from neighboring molecules. These interactions, while individually weak, collectively play a significant role in stabilizing the crystal structure.
Halogen Bonding: The bromine atom at the C6 position is a potential halogen bond donor, capable of interacting with electronegative atoms like oxygen on adjacent molecules (Br···O). This type of interaction is a recognized force in directing the supramolecular assembly of halogenated organic compounds.
π–π Stacking: The planar aromatic core of the chromene system facilitates π–π stacking interactions between parallel rings of adjacent molecules. nih.govresearchgate.net These interactions are crucial for the formation of columnar or layered structures in the crystal lattice. Centroid-to-centroid distances of approximately 3.7-3.8 Å are characteristic of such interactions in similar chromene structures. nih.govresearchgate.net
van der Waals Forces: A significant portion of the crystal's stability comes from non-specific van der Waals forces, primarily H···H, C···H, and O···H contacts, which constitute a large percentage of the total Hirshfeld surface area.
2D Fingerprint Plots
A quantitative analysis of these interactions is achieved through 2D fingerprint plots, which summarize the distribution of intermolecular contacts. Each point on the plot corresponds to a specific pair of distances (de and di) from the Hirshfeld surface to the nearest nucleus external and internal to the surface, respectively.
Based on analyses of similar coumarin (B35378) and chromene structures, a hypothetical breakdown of the intermolecular contacts for this compound can be estimated to highlight the relative importance of different interactions. nih.govmdpi.com
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Percentage Contribution (%) |
| H···H | ~ 35 - 45 |
| O···H / H···O | ~ 20 - 30 |
| C···H / H···C | ~ 10 - 20 |
| Br···H / H···Br | ~ 5 - 10 |
| C···C (π–π) | ~ 3 - 7 |
| Br···O / O···Br | ~ 1 - 5 |
| Other | ~ 1 - 3 |
This table is an illustrative estimation based on data from structurally related compounds and is intended to represent the expected distribution of interaction types. Actual percentages would require experimental crystallographic data.
The analysis of these interactions through Hirshfeld surfaces and energy framework calculations provides a detailed understanding of the forces driving the self-assembly of the molecules into a stable, three-dimensional crystal structure. researchgate.net The interplay of these varied, relatively weak forces dictates the material's packing efficiency, stability, and ultimately its macroscopic properties.
Biological Activity and Mechanistic Investigations of Methyl 6 Bromo 2h Chromene 8 Carboxylate and Derivatives Excluding Clinical Human Trial Data, Dosage, and Safety Profiles
In Vitro Biological Screening Methodologies
A variety of in vitro assays have been employed to investigate the biological potential of 6-bromo-2H-chromene derivatives, spanning enzyme inhibition, receptor binding, cellular activities, and antimicrobial and antioxidant effects.
Enzyme Inhibition Assays (e.g., MAO, HDAC, Src kinases, tubulin polymerization, DNA gyrase, topoIV ParE)
Derivatives of the chromene scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.
Monoamine Oxidase (MAO) Inhibition: Certain C6-benzyloxy substituted chromones have been identified as potent and reversible inhibitors of human monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. nih.govnih.gov For instance, 6-[(3-bromobenzyl)oxy]chromones with acidic and aldehydic groups at the C3 position exhibit IC₅₀ values of 2.8 nM and 3.7 nM, respectively, for MAO-B inhibition. nih.gov These findings suggest that the 6-substituted chromone core is a promising scaffold for developing MAO-B inhibitors, which could have applications in neurodegenerative disorders like Parkinson's disease. nih.govnih.gov
Src Kinase Inhibition: Benzo[f]chromene derivatives, which share a core structural similarity, have been investigated for their ability to inhibit c-Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and invasion. nih.gov Studies have shown that the presence of a bromine atom at the 8-position of the 1H-benzo[f]chromene nucleus can enhance the cytotoxic activity against various cancer cell lines, suggesting a potential role in targeting c-Src kinase. nih.gov
Tubulin Polymerization Inhibition: Chromene derivatives have been explored as inhibitors of tubulin polymerization, a critical process in cell division, making it an important target for anticancer drugs. For example, 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has been identified as a tubulin inhibitor. nih.gov These compounds often bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
DNA Gyrase and Topoisomerase Inhibition: While direct studies on 6-bromo-2H-chromene derivatives are scarce, the broader class of chromenes has been investigated as inhibitors of bacterial DNA gyrase and topoisomerases, which are essential enzymes for DNA replication and repair. nih.govnih.govresearchgate.netuea.ac.ukmdpi.com For instance, 8- or 9-bromo substituents on 1H-benzo[f]chromenes have been shown to inhibit topoisomerase I and II, leading to apoptosis and cell cycle arrest in human cancer cells. mdpi.com
Receptor Binding Studies
Cell-Based Assays (e.g., cell viability, proliferation, apoptosis, migration)
The cytotoxic and apoptotic effects of 6-bromo-chromene derivatives have been evaluated in various cancer cell lines.
Cell Viability and Proliferation: Several studies have demonstrated the potent anti-proliferative activity of 6-bromo-chromene derivatives against human cancer cell lines. For example, derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antitumor activity against a human liver carcinoma cell line (HEPG2-1). nih.gov One pyrazolo[1,5-a]pyrimidine derivative containing the 6-bromo-2-oxo-2H-chromen-3-yl moiety (compound 7c) showed a promising IC₅₀ value of 2.70 ± 0.28 µM. nih.gov Similarly, halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives have been synthesized and their cytotoxic effects on the MCF-7 breast cancer cell line were investigated, revealing a dose-dependent inhibition of cell viability. nih.gov
Apoptosis Induction: The mechanism of cytotoxicity for many chromene derivatives involves the induction of apoptosis. Studies on halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives on the MCF-7 cell line confirmed that these compounds induce cell death via apoptosis. nih.gov Similarly, certain benzochromene derivatives have been shown to induce apoptosis in human breast cancer cells, suggesting this is a common mechanism of action for this class of compounds. researchgate.netirost.org The induction of apoptosis is often associated with the activation of caspases and the regulation of apoptotic proteins like Bcl-2. nih.govresearchgate.net
Table 1: Cytotoxic Activity of Selected 6-Bromo-2H-chromen-2-one Derivatives against Liver Carcinoma (HEPG2-1) Cell Line
| Compound | Chemical Name | IC₅₀ (µM) |
|---|---|---|
| 7c | 6-Bromo-3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one | 2.70 ± 0.28 |
| 23g | N-(4-chlorophenyl)-2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide | 3.50 ± 0.23 |
| 18a | 5-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)-2-(phenylamino)-1,3,4-thiadiazole | 4.90 ± 0.69 |
Data sourced from a study on the synthesis and antitumor activity of new heterocycles derived from 3-acetyl-6-bromo-2H-chromen-2-one. nih.gov
Antimicrobial Activity Assays (e.g., antibacterial, antifungal, antitrypanosomal)
Derivatives of 6-bromo-2H-chromene have been evaluated for their efficacy against various microbial pathogens.
Antibacterial Activity: Several studies have reported the antibacterial activity of novel compounds synthesized from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one. tandfonline.comafricaresearchconnects.comsemanticscholar.orgtandfonline.com For example, a 1,3,4-thiadiazine derivative (compound 4) and a (2H-chromen-3-yl)thiazol-2-derivative (compound 10) exhibited strong inhibitory activity against the Gram-positive bacterium Enterococcus faecalis. tandfonline.comtandfonline.com Another derivative (compound 12a) showed strong activity against the Gram-negative bacterium Pseudomonas aeruginosa. tandfonline.comtandfonline.com
Antifungal Activity: The antifungal potential of chromene derivatives has also been investigated. ijarsct.co.in A study on chromenol derivatives revealed that a compound with a bromine substituent on the benzene (B151609) ring (compound 3g) had a favorable effect on antifungal activity. nih.gov Furthermore, 6-bromochromone-3-carbonitrile has demonstrated good antifungal activity against several Candida species, including C. albicans, and was found to be fungicidal. nih.gov This compound also effectively inhibited biofilm formation in C. albicans. nih.gov
Table 2: Antibacterial Activity of Selected 6-Bromo-2H-chromen-2-one Derivatives
| Compound | Target Bacterium | Activity Level |
|---|---|---|
| 4 | Enterococcus faecalis (Gram-positive) | Strong Inhibition |
| 10 | Enterococcus faecalis (Gram-positive) | Strong Inhibition |
| 12a | Pseudomonas aeruginosa (Gram-negative) | Strong Inhibition |
Results are based on in vitro screening of newly synthesized compounds derived from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one. tandfonline.comtandfonline.com
Antioxidant Activity Assays (e.g., DPPH radical scavenging)
The antioxidant potential of chromene derivatives is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution at 517 nm is proportional to the antioxidant activity. While specific data for methyl 6-bromo-2H-chromene-8-carboxylate is not available, studies on related 2H-chromene derivatives have demonstrated their antioxidant capacity. For instance, certain 6-methoxy-2H-chromene derivatives have shown good DPPH free radical scavenging activity.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms underlying the observed biological activities of 6-bromo-2H-chromene derivatives are multifaceted and depend on the specific structural features of the molecule and the biological context.
In the context of anticancer activity, several mechanisms have been proposed for chromene derivatives. These include the induction of cell cycle arrest, typically at the G2/M or G1/S phase, which prevents cancer cells from dividing and proliferating. mdpi.comresearchgate.nettandfonline.comtandfonline.comnih.gov This is often a consequence of the inhibition of key cellular targets like tubulin or cyclin-dependent kinases.
Furthermore, the induction of apoptosis is a primary mechanism of cell death initiated by these compounds. nih.govmdpi.comnih.govresearchgate.netirost.orgresearchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins. nih.govtandfonline.com For example, some benzo[h]chromenes have been shown to trigger apoptosis by activating both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. tandfonline.com
The antimicrobial action of these derivatives likely involves the disruption of essential cellular processes in microorganisms, although the precise mechanisms are still under investigation for many of these compounds.
Identification of Specific Biological Targets
Research into the biological activity of the 6-bromo-2H-chromene scaffold has predominantly identified the P2Y₆ receptor (P2Y₆R) as a key molecular target. nih.govnih.gov The P2Y₆R is a G-protein coupled receptor (GPCR) that is activated by the extracellular nucleotide uridine 5′-diphosphate (UDP). nih.gov This receptor is found in various cell types, including immune cells like microglia and macrophages, as well as T cells, cardiomyocytes, and endothelial cells. nih.gov
The P2Y₆ receptor is considered a potential therapeutic target for a range of conditions, including inflammatory diseases, neurodegenerative disorders, metabolic diseases, and cancer. nih.govnih.govmdpi.com Consequently, antagonists of this receptor are of significant scientific interest. A 6-bromo analogue within the 3-nitro-2-(trifluoromethyl)-2H-chromene series was identified as a P2Y₆R antagonist with moderate affinity. nih.gov This discovery has spurred further investigation into derivatives of this scaffold to develop more potent and selective antagonists.
Mapping of Cellular Signaling Pathways Involved
The P2Y₆ receptor is coupled to the Gq/11 subfamily of heterotrimeric G-proteins. nih.gov The canonical signaling pathway initiated by the binding of an agonist like UDP involves the activation of phospholipase C β (PLCβ). nih.gov Activated PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm, a process referred to as Ca²⁺ mobilization. nih.govnih.gov
Derivatives of 6-bromo-2H-chromene function as antagonists at the P2Y₆R, meaning they block this signaling cascade. nih.gov Their activity is typically measured in functional assays that quantify the inhibition of UDP-induced Ca²⁺ mobilization in cells engineered to express the human P2Y₆R, such as 1321N1 astrocytoma cells. nih.govmdpi.comnih.gov Key compounds in this series have demonstrated surmountable antagonism of UDP-induced production of inositol phosphates, confirming their mechanism of action within this pathway. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Observed Biological Effects
Systematic modification of the 2H-chromene core has yielded crucial data on the structural requirements for P2Y₆R antagonism. The position of substituents on the chromene ring has a profound impact on antagonist affinity.
The 6-position has been identified as a key site for derivatization. The parent 6-bromo analogue of 3-nitro-2-(trifluoromethyl)-2H-chromene was found to be a P2Y₆R antagonist, and this position is suitable for modification with even sterically large groups without losing affinity. nih.govnih.gov In fact, introducing long-chain amino-functionalized groups via an ethynyl linker at the 6-position dramatically enhances antagonist potency. mdpi.comnih.gov For example, a 6-(Boc-amino-n-heptylethynyl) analogue (MRS4940) exhibited an IC₅₀ of 162 nM, a significant increase in affinity. mdpi.comnih.govresearchgate.net
In stark contrast, the 8-position , where the methyl carboxylate group of the titular compound is located, is highly sensitive to substitution. Studies have shown that attaching similar long-chain functionalized groups at the 8-position resulted in a substantial loss of activity, yielding compounds with only weak micromolar affinity. mdpi.comnih.gov Similarly, halogen substitutions at positions 5, 7, or 8 were found to reduce affinity for the P2Y₆R. researchgate.net
Furthermore, modifications to other parts of the chromene scaffold are also critical. Replacing the 3-nitro group with a 3-carboxylic acid or a 3-ester group was found to eliminate antagonist activity entirely. nih.gov
| Compound Series/Modification | Position of Modification | Effect on P2Y₆R Antagonist Affinity | IC₅₀ Value (Example) | Reference |
|---|---|---|---|---|
| 3-nitro-2-(trifluoromethyl)-2H-chromene | 6-Bromo | Moderate affinity | µM range | nih.gov |
| 6-alkynyl analogues | 6-Triethylsilyl-ethynyl | Increased affinity | ~1 µM | nih.govnih.gov |
| 6-amino-functionalized congeners | 6-(Boc-amino-n-heptylethynyl) | Greatly enhanced affinity | 162 nM | mdpi.comnih.gov |
| 8-amino-functionalized congeners | 8-(Boc-amino...) | Significantly reduced affinity | Weak µM range | mdpi.comnih.gov |
| Halogenated analogues | 8-Halo | Reduced affinity | N/A | researchgate.net |
| 3-position analogues | 3-Carboxylic acid or 3-Ester | Eliminated affinity | Inactive | nih.gov |
Selectivity and Specificity Profiling against Multiple Targets
The selectivity of 2H-chromene derivatives is crucial for their potential as research tools or therapeutic leads. Early studies on a parent 3-nitro-2-(trifluoromethyl)-2H-chromene compound showed it was selective for P2Y₆R, displaying no antagonist activity at P2Y₁, P2Y₂, P2Y₄, and P2Y₁₁ receptors at a concentration of 30 μM. nih.gov
As derivatives with higher potency were developed, their selectivity was further profiled. The highly potent 6-(Boc-amino-n-heptylethynyl) analogue was found to be 132-fold more selective for the human P2Y₆R compared to the human P2Y₁₄R, another receptor that can be activated by UDP. mdpi.comnih.gov
However, broader screening has revealed potential for off-target effects. A panel of potent acylamino derivatives was tested against 45 different biological targets, which revealed multiple interactions, particularly with biogenic amine receptors. mdpi.comnih.govresearchgate.net This highlights that while high potency at P2Y₆R can be achieved, careful optimization of the substitution pattern is required to ensure specificity. Encouragingly, a 6,8-difluoro analogue was later developed that showed no off-target activities in a similar 45-target screen, demonstrating that high selectivity is attainable within this chemical class. researchgate.net
| Compound/Derivative | Selectivity Profile | Off-Target Interactions | Reference |
|---|---|---|---|
| 3-nitro-2-(trifluoromethyl)-2H-chromene | Selective for P2Y₆R over P2Y₁, P2Y₂, P2Y₄, P2Y₁₁ | Not extensively profiled | nih.gov |
| 6-(Boc-amino-n-heptylethynyl) analogue | 132-fold selective for P2Y₆R over P2Y₁₄R | Interactions with biogenic amine receptors | mdpi.comnih.gov |
| 6,8-difluoro analogue | High P2Y₆R affinity | No off-target activities observed in a 45-target panel | researchgate.net |
In Vivo Studies in Animal Models for Mechanistic Insights (e.g., pharmacodynamic markers, target engagement)
While potent and selective 6-bromo-2H-chromene derivatives have been identified as suitable candidates for in vivo evaluation, published studies detailing their use in animal models are not yet available. mdpi.comresearchgate.netresearchgate.net However, in vivo research using other distinct classes of P2Y₆R antagonists has provided a clear proof-of-concept for the therapeutic potential of targeting this receptor and has offered significant mechanistic insights.
For instance, a potent and selective non-chromene P2Y₆R antagonist (Compound 50) was evaluated in mouse models of inflammatory disease. researchgate.netacs.org In a model of DSS-induced ulcerative colitis, the antagonist was shown to effectively ameliorate the condition by inhibiting the activation of the NLRP3 inflammasome in colon tissues. researchgate.netacs.org In a model of LPS-induced acute lung injury, the same compound reduced pulmonary edema and the infiltration of inflammatory cells. researchgate.netacs.org These studies demonstrate that P2Y₆R antagonism can modulate key inflammatory pathways in vivo.
These findings suggest that if 6-bromo-2H-chromene derivatives demonstrate suitable pharmacokinetic properties, they could be used in similar animal models to engage the P2Y₆R target and probe its role in the pathophysiology of inflammatory and degenerative diseases.
Advanced Spectroscopic and Analytical Characterization of Methyl 6 Bromo 2h Chromene 8 Carboxylate
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For methyl 6-bromo-2H-chromene-8-carboxylate (C₁₁H₉BrO₃), HRMS would provide an exact mass measurement, typically accurate to within a few parts per million (ppm).
This technique would allow for the unambiguous confirmation of the compound's elemental composition by comparing the experimentally measured mass to the theoretically calculated mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum, further corroborating the presence of a single bromine atom in the structure. While HRMS data for closely related compounds like 6-bromo-8-chloro-2H-chromen-2-one is available, specific data for the title compound is not found in the reviewed literature. rsc.org
Table 1: Theoretical HRMS Data for this compound (Note: This table contains calculated theoretical values, as experimental data is not available.)
| Ion Formula | Isotope | Calculated Mass (Da) |
|---|---|---|
| [C₁₁H₉⁷⁹BrO₃+H]⁺ | ⁷⁹Br | 283.9757 |
| [C₁₁H₉⁸¹BrO₃+H]⁺ | ⁸¹Br | 285.9737 |
| [C₁₁H₉⁷⁹BrO₃+Na]⁺ | ⁷⁹Br | 305.9576 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration values would correspond to the number of protons generating each signal. Key expected signals would include those for the aromatic protons, the vinyl proton, the methylene (B1212753) protons of the dihydropyran ring, and the singlet for the methyl ester group.
¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom. This would confirm the presence of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the olefinic carbons, and the aliphatic carbon of the CH₂ group.
While ¹H and ¹³C NMR data are available for numerous other chromene and coumarin (B35378) derivatives, specific spectra for this compound are not present in the surveyed scientific literature. rsc.orgnih.govamazonaws.com
To assemble the complete molecular structure and unambiguously assign all ¹H and ¹³C signals, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another, which is crucial for tracing the connectivity within the aromatic and dihydropyran rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signal for each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is critical for piecing the molecular fragments together, for example, by showing correlations from the methyl protons to the ester carbonyl carbon, and from the aromatic protons to various carbons across the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation.
No 2D NMR data for this compound has been reported in the available literature.
Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in their solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. Techniques like Magic Angle Spinning (MAS) are employed to obtain higher resolution spectra. For this compound, ssNMR could be used to study different crystalline forms (polymorphs), providing information on molecular packing and conformational differences between the solid and solution states. There are no published solid-state NMR studies for this specific compound.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. If suitable single crystals of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or π–π stacking that stabilize the crystal structure. As the molecule is achiral, the determination of absolute stereochemistry is not applicable.
Detailed crystallographic data exists for related structures like (6-bromo-2-oxo-2H-chromen-4-yl)methyl derivatives, but no crystal structure has been published for this compound itself. iucr.orgnih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net
FT-IR Spectroscopy: An FT-IR spectrum of the compound would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=C stretching vibrations from the aromatic and vinyl groups (around 1600-1450 cm⁻¹), and C-O stretching vibrations for the ether and ester moieties (around 1300-1000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. It would also detect the C=C and other skeletal vibrations of the chromene ring system.
No experimental FT-IR or Raman spectra for this compound are available in the searched literature. researchgate.netnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-bromo-8-chloro-2H-chromen-2-one |
| (6-bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The chromene core, consisting of a fused benzene (B151609) ring and a dihydropyran ring, constitutes a conjugated system that absorbs ultraviolet (UV) light. The absorption of UV radiation promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.
The spectrum of a 2H-chromene derivative typically displays characteristic absorption bands in the UV region. researchgate.net For this compound, the key electronic transitions are expected to be π→π* transitions associated with the aromatic ring and the C=C double bond of the pyran ring. The presence of substituents on the benzopyran ring, namely the bromine atom at the C6 position and the methyl carboxylate group at the C8 position, influences the position and intensity of these absorption maxima (λmax).
The bromine atom, being an auxochrome with lone pairs of electrons, can participate in resonance with the aromatic π-system, which typically leads to a bathochromic (red) shift of the absorption bands compared to the unsubstituted chromene. Similarly, the methyl carboxylate group, while electron-withdrawing, also extends the conjugation, affecting the energy of the electronic transitions. Studies on related bromo-substituted naphthols and coumarins confirm that halogenation and other substitutions significantly alter UV-Vis absorption profiles. nih.govnsf.gov
The expected UV-Vis absorption data, based on analogous structures, are summarized below.
| Transition Type | Expected λmax Range (nm) | Chromophore |
| π → π | 220-280 | Benzene Ring |
| π → π | 300-360 | Extended Conjugated System |
| Note: This data is predictive, based on the analysis of related chromene and bromo-substituted aromatic structures. Actual values require experimental verification. |
Thermal Analysis (e.g., DSC, TGA)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. tainstruments.com For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its melting point, purity, and thermal stability. netzsch.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid like the target compound, DSC analysis would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum is taken as the melting temperature, and the sharpness of the peak is an indicator of purity; impurities typically cause peak broadening and a depression of the melting point.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov The TGA thermogram for this compound would show a stable baseline (no mass loss) up to the temperature at which it begins to decompose or evaporate. The onset temperature of mass loss provides a measure of its thermal stability. Any significant mass loss at lower temperatures (e.g., below 100°C) could indicate the presence of residual solvents. researchgate.net
Table: Expected Thermal Analysis Data
| Technique | Parameter Measured | Information Obtained |
|---|---|---|
| DSC | Heat Flow | Melting Point, Purity (qualitative) |
| TGA | Mass Change | Thermal Stability, Decomposition Temperature |
Note: Specific temperature values for melting and decomposition require experimental measurement.
Potential Applications and Derivative Development
Scaffold for the Rational Design and Synthesis of Novel Chemical Entities in Medicinal Chemistry
The 2H-chromene framework is a versatile template for the development of new therapeutic agents. semanticscholar.org The design principles for utilizing methyl 6-bromo-2H-chromene-8-carboxylate as a scaffold are rooted in the strategic placement of its functional groups, which can be modified to tune the molecule's physicochemical properties and its interactions with biological targets.
Design and Synthesis of Bioactive Analogs
The structure of this compound serves as an excellent starting point for creating libraries of related compounds. The bromine atom at the C-6 position is a particularly useful functional group for synthetic chemists. It can be readily replaced or modified through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. For instance, a Sonogashira reaction could be employed to introduce various alkyne-containing groups at the C-6 position, leading to the synthesis of extended, rigid analogues. nih.gov This approach allows for systematic exploration of the chemical space around the core scaffold.
The methyl ester at the C-8 position offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups. This allows for the introduction of diverse substituents that can influence properties like solubility, hydrogen bonding capacity, and metabolic stability. The synthesis of such derivatives often involves standard condensation reactions, providing a straightforward route to a large number of analogues for biological screening.
Bioisosteric Replacements and Substituent Effects
In medicinal chemistry, the principle of bioisosteric replacement is often used to optimize lead compounds. This involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile.
For this compound, the bromine atom at the C-6 position is a key target for such modifications. Structure-activity relationship (SAR) studies on related 2H-chromene series have shown that halogen substitutions at this position can significantly impact potency. nih.gov For example, a bromo group might be replaced with other halogens like chlorine or fluorine, or with groups like a cyano (-CN) or trifluoromethyl (-CF3) group. Each of these substituents has distinct electronic and steric properties that can alter the molecule's interaction with a target protein. The 6-bromo analogue of a related 3-nitro-2-(trifluoromethyl)-2H-chromene series was found to be a potent antagonist of the P2Y6 receptor, indicating that a halogen at this position is well-tolerated and can contribute favorably to biological activity. nih.gov
The methyl carboxylate group at C-8 could also be subject to bioisosteric replacement. For instance, it could be replaced with a tetrazole ring, which is a common bioisostere for a carboxylic acid group, often providing improved metabolic stability and cell permeability.
Use as Ligands or Catalysts in Asymmetric Synthesis and Organometallic Chemistry
While the direct use of this compound as a ligand or catalyst is not extensively documented, the broader 2H-chromene scaffold is relevant in the context of organometallic chemistry, particularly in catalytic synthesis. For example, cobalt(II) complexes of porphyrins are used to catalyze the synthesis of 2H-chromenes through a metalloradical activation pathway. msu.edu The development of new synthetic routes to chromenes often involves organometallic intermediates and catalysts, including those based on gold, palladium, and iron. msu.edu The functional groups on this compound could potentially be modified to create novel ligands for transition metals, although this application remains largely theoretical at present.
Precursors for Advanced Materials (e.g., Fluorescent Probes, Optoelectronic Materials, Dyes)
Chromene derivatives are known for their interesting photochemical properties, and many serve as the core structure for fluorescent molecules. semanticscholar.org The extended π-system of the benzopyran ring is responsible for their ability to absorb and emit light. The specific substituents on the ring can be used to modulate these properties, such as the wavelength of maximum absorption and emission, and the fluorescence quantum yield.
This compound could serve as a precursor for such materials. The bromo group at C-6 can be functionalized via cross-coupling reactions to attach fluorophores or other chromophoric systems, thereby creating more complex dyes or fluorescent probes. Similarly, the carboxylate group at C-8 could be used to link the chromene scaffold to other molecules or surfaces, for example, to create fluorescent labels for biomolecules or to incorporate the chromophore into a polymer matrix for optoelectronic applications.
Intermediates in the Synthesis of Complex Natural Products and Agrochemicals
The 2H-chromene ring system is a structural motif found in a variety of natural products, many of which exhibit significant biological activity. chemrxiv.org Therefore, functionalized 2H-chromenes like this compound are valuable intermediates for the total synthesis of these complex molecules. The strategic placement of the bromo and carboxylate groups provides a chemical handle for constructing more elaborate structures. For example, the bromo group could be used in an intramolecular Heck reaction to form a new ring fused to the chromene core. The ability to synthesize a range of functionalized 2H-chromenes is crucial for accessing these natural products and their analogues for further biological evaluation. chemrxiv.org In the field of agrochemicals, chromene derivatives have also found applications, and this compound could potentially serve as a building block for new pesticides or herbicides. ekb.eg
Future Perspectives and Emerging Research Directions
Development of Highly Sustainable and Efficient Synthetic Methodologies
The synthesis of chromene derivatives is continually evolving, with a growing emphasis on sustainable and efficient methods. Future research is likely to focus on the following areas:
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. The application of flow chemistry to the synthesis of chromenes could lead to more efficient and environmentally friendly production methods.
Electrochemistry: Electrochemical methods can provide a green alternative to traditional reagents for oxidation and reduction reactions in chromene synthesis, minimizing waste and avoiding the use of hazardous materials.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net The application of this technology to chromene synthesis could unlock new reaction pathways and facilitate the creation of novel derivatives. researchgate.net
These advanced synthetic methodologies promise to make the synthesis of complex chromene derivatives more practical and sustainable.
Deeper Exploration of Structure-Function Relationships through Advanced Biophysical Techniques
A thorough understanding of how the structure of a molecule relates to its biological function is crucial for the design of new therapeutic agents. Advanced biophysical techniques are essential for elucidating these relationships for chromene derivatives. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and surface plasmon resonance (SPR) can provide detailed insights into the binding of chromenes to their biological targets, guiding the design of more potent and selective compounds.
Investigation of Untapped Chemical Reactivity and Novel Rearrangements
The chromene scaffold possesses a rich and varied reactivity that is yet to be fully explored. Future research will likely focus on uncovering novel chemical reactions and rearrangements of the chromene ring system. This exploration could lead to the discovery of new synthetic routes and the creation of chromene derivatives with unique structural features and biological activities.
Application of Artificial Intelligence and Machine Learning in Chromene Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and materials science. nih.goviscientific.orgnih.gov In the context of chromene research, AI and ML can be applied to:
Retrosynthesis Prediction: AI-powered tools can analyze the structure of a target chromene and propose efficient synthetic routes, saving time and resources in the laboratory. nih.gov
Virtual Screening: Machine learning models can be trained to predict the biological activity of virtual chromene derivatives, allowing for the rapid screening of large compound libraries to identify promising candidates for further investigation. nih.gov
The integration of AI and ML into chromene research has the potential to accelerate the discovery and development of new compounds with desired properties. researchgate.net
Expanding the Scope of Biological Targets and Mechanistic Pathways
While chromene derivatives are known to exhibit a wide range of biological activities, there are still many potential biological targets and mechanistic pathways that remain to be explored. Future research should aim to identify new protein targets for chromene compounds and to elucidate the molecular mechanisms by which they exert their biological effects. This could lead to the development of novel therapies for a variety of diseases.
Integration with Systems Biology Approaches for Comprehensive Understanding of Biological Effects
Systems biology aims to understand the complex interactions within biological systems. By integrating data from genomics, proteomics, and metabolomics, systems biology approaches can provide a holistic view of the biological effects of a compound. Applying these approaches to the study of chromene derivatives will enable a more comprehensive understanding of their on-target and off-target effects, facilitating the development of safer and more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
